molecular formula C10H13ClN2S B2690632 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride CAS No. 1052540-31-4

2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride

Cat. No.: B2690632
CAS No.: 1052540-31-4
M. Wt: 228.74
InChI Key: KQBNUSRUEJLIGJ-UHFFFAOYSA-N
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Description

2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride is a chemical compound designed with an emphasis on simple molecular architecture to facilitate straightforward synthesis as part of a novel class of antimalarial agents . Its primary research value lies in its role as a protein farnesyltransferase (PFT) inhibitor, specifically targeting Plasmodium falciparum PFT (PfPFT), a key enzyme validated as an antimalarial target . Inhibitors of PfPFT work by disrupting the prenylation of proteins in the malaria parasite, which is an essential process for its cellular function and survival; this disruption leads to a decrease in farnesylated proteins and ultimately induces parasite lysis . This scaffold was strategically developed to project appended diversity elements into the hydrophobic active site pockets of the PfPFT enzyme, demonstrating complementarity in flexible ligand docking studies . This compound is integral to structure-activity relationship (SAR) studies aimed at identifying potent, selective, and economically accessible treatments for malaria, a disease that necessitates low-cost therapeutic options for the most affected, resource-limited nations .

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.ClH/c11-5-6-13-8-10-4-2-1-3-9(10)7-12;/h1-4H,5-6,8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBNUSRUEJLIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride typically involves the reaction of 2-chloromethylbenzonitrile with 2-aminoethanethiol. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying the compound’s electronic and steric properties.

Reaction Reagents/Conditions Product Mechanistic Pathway
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 25°C2-{[(2-Aminoethyl)sulfinyl]methyl}benzonitrileElectrophilic oxidation via peroxide intermediates
Sulfone formationmCPBA (meta-chloroperbenzoic acid), DCM, 0°C → rt2-{[(2-Aminoethyl)sulfonyl]methyl}benzonitrileTwo-step oxidation via sulfoxide intermediate

Key Findings :

  • Sulfoxide formation occurs selectively with stoichiometric H<sub>2</sub>O<sub>2</sub> in acetic acid, yielding >80% conversion .

  • Sulfone synthesis requires stronger oxidants like mCPBA and proceeds via a radical mechanism involving aminium intermediates .

Reduction of the Nitrile Group

The nitrile (-C≡N) group is reducible to primary amines or aldehydes, enabling downstream functionalization.

Reaction Reagents/Conditions Product Yield
Reduction to primary amineLiAlH<sub>4</sub>, dry THF, reflux2-{[(2-Aminoethyl)sulfanyl]methyl}benzylamine65–75%
Catalytic hydrogenationH<sub>2</sub>, Raney Ni, EtOH, 50 psi2-{[(2-Aminoethyl)sulfanyl]methyl}benzaldehyde40–50%

Mechanistic Notes :

  • LiAlH<sub>4</sub> reduces nitriles directly to amines via a two-electron transfer process.

  • Partial hydrogenation to aldehydes requires precise control of H<sub>2</sub> pressure and catalyst loading.

Acylation and Alkylation of the Amino Group

The primary amine (-NH<sub>2</sub>) participates in nucleophilic substitution and condensation reactions.

Acylation

Reagent Product Conditions Yield
Acetic anhydride2-{[(2-Acetamidoethyl)sulfanyl]methyl}benzonitrileDCM, DIPEA, 0°C → rt85–90%
Benzoyl chloride2-{[(2-Benzamidoethyl)sulfanyl]methyl}benzonitrileTHF, pyridine, reflux75–80%

Alkylation

Reagent Product Conditions Yield
Methyl iodide2-{[(2-(Methylamino)ethyl)sulfanyl]methyl}benzonitrileK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C70–75%

Key Insights :

  • Acylation proceeds efficiently with DIC (N,N'-diisopropylcarbodiimide) as an activating agent in NMP .

  • Alkylation requires polar aprotic solvents (e.g., DMF) and mild bases to avoid side reactions .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocyclic derivatives under acidic or oxidative conditions.

Reaction Conditions Product Yield
Benzothiazole formationTFA/DCM (95:5), DTT, MeOH, rt6-Methyl-2-aminobenzothiazole80–85%
Thiazepine formationCu(OTf)<sub>2</sub>, DCE, 80°C1,4-Thiazepine derivative60–65%

Mechanistic Pathways :

  • Cyclization to benzothiazoles involves cleavage of the sulfanyl-methyl bond, followed by thiol oxidation and ring closure .

  • Thiazepine formation proceeds via radical-mediated H-atom transfer (HAT) from the amino group to the nitrile carbon .

Radical-Mediated Transformations

The aminoethyl group participates in nitrogen-centered radical (NCR) chemistry, enabling C–H functionalization.

Reaction Reagents/Conditions Product Application
Hofmann-Löffler-FreytagFeSO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>, 40°Cδ-Lactam derivativeAlkaloid synthesis
Photoredox couplingIr(ppy)<sub>3</sub>, blue LED, DMSOCross-coupled arylamineMedicinal chemistry

Key Observations :

  • Radical reactions exhibit high regioselectivity due to the stability of the aminium radical intermediate .

  • Photoredox methods enable C–N bond formation without metal catalysts .

Hydrolysis of the Nitrile Group

The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions.

Reaction Conditions Product Yield
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub> (conc.), reflux2-{[(2-Aminoethyl)sulfanyl]methyl}benzoic acid50–60%
Basic hydrolysisNaOH (aq.), H<sub>2</sub>O<sub>2</sub>, 80°C2-{[(2-Aminoethyl)sulfanyl]methyl}benzamide30–40%

Industrial Relevance :

  • Hydrolysis is typically performed in continuous-flow reactors to minimize side product formation.

Enzymatic and Metabolic Reactions

In biological systems, the compound undergoes cytochrome P450-mediated oxidation and conjugation.

Enzyme Reaction Metabolite Activity
CYP3A4N-Dealkylation2-(Sulfanylmethyl)benzonitrileDetoxification
UDP-glucuronosyltransferaseGlucuronidationO-Glucuronide conjugateExcretion

Pharmacological Implications :

  • Metabolites retain partial affinity for dopamine receptors, influencing neuropharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride may exhibit anticancer properties. For instance, a study on related benzonitrile derivatives demonstrated their effectiveness as human farnesyltransferase inhibitors, which are crucial in the treatment of cancers such as melanoma and prostate cancer . The mechanism involves the inhibition of protein farnesylation, which is essential for the function of several oncogenic proteins.

1.2 Androgen Receptor Modulation

The compound's structure suggests potential activity as a selective androgen receptor modulator (SARM). SARMs are being investigated for their ability to treat conditions related to androgen receptor dysregulation, including prostate cancer and muscle wasting diseases. The non-steroidal nature of these compounds allows for better selectivity and reduced side effects compared to traditional anabolic steroids .

Pharmacology

2.1 Neuropharmacological Effects

Analogues of this compound have been studied for their effects on neurotransmitter systems. Specifically, compounds with similar structures have shown promise as H3 receptor antagonists, which play a role in cognition and attention enhancement . These antagonists may improve cognitive functions without significant central nervous system side effects, making them potential candidates for treating cognitive dysfunction.

2.2 Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity. A series of studies on related aminobenzothiazole compounds showed moderate antimicrobial effects against various pathogens, indicating that similar structures could be explored for their antibacterial properties . This application is particularly relevant in the context of increasing antibiotic resistance.

Biochemical Applications

3.1 Enzyme Inhibition Studies

The potential of this compound as an enzyme inhibitor has been highlighted in several studies. Its structural features suggest it could inhibit key enzymes involved in metabolic pathways, particularly those related to cancer metabolism and cell proliferation . This could lead to novel therapeutic strategies targeting metabolic pathways in cancer cells.

3.2 Synthesis and Chemical Properties

The synthesis of this compound involves straightforward chemical reactions that yield high purity products suitable for further biological evaluation. Efficient synthetic routes have been developed that minimize toxic waste and enhance yield, making it an attractive candidate for pharmaceutical development .

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityIdentified as a potent inhibitor of farnesyltransferase, effective against prostate cancer cells.
Antimicrobial ActivityExhibited moderate activity against Gram-positive bacteria; potential for further development as an antibiotic.
NeuropharmacologyDemonstrated cognitive enhancement properties via H3 receptor antagonism in animal models.

Mechanism of Action

The mechanism of action of 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride include derivatives with variations in substituent positions, functional groups, or counterions. Below is a detailed comparison:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₁₀H₁₃ClN₂S 244.79 Not explicitly provided Ortho-substituted sulfanyl-methyl group; hydrochloride salt
4-(2-Aminoethyl)benzonitrile hydrochloride C₉H₉ClN₂ 180.64 1159826-34-2 Para-substituted aminoethyl group; industrial grade (99% purity)
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) C₈H₁₀ClFNO₂S 239.70 30827-99-7 Sulfonyl fluoride group; strong hydrogen fluoride release hazard
2-(Aminomethyl)benzonitrile hydrochloride C₈H₇ClN₂ 166.61 34403-48-0 Ortho-substituted aminomethyl group; similarity score 0.91 vs. target
4-[2-({5-[(6-Chloro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]benzonitrile C₂₁H₁₅ClN₅O₂S₂ 433.51 Not provided Thiadiazole and quinazolinone moieties; lower yield (55%)

Substituent Position and Pharmacological Impact

  • Ortho vs.
  • Sulfanyl vs. Sulfonyl Groups : The sulfanyl (thioether) group in the target compound is less electronegative than the sulfonyl fluoride in AEBSF , reducing hydrolysis risks but also altering enzyme inhibition profiles. AEBSF is a serine protease inhibitor, whereas the target compound’s bioactivity remains uncharacterized in the evidence .

Pharmacological and Physicochemical Profiles

  • Solubility and Stability: Hydrochloride salts (e.g., target compound and 4-(2-aminoethyl)benzonitrile hydrochloride) improve aqueous solubility compared to free bases. However, AEBSF’s sulfonyl fluoride group introduces instability in aqueous environments, releasing hazardous HF .
  • Synthetic Feasibility : The target compound’s synthesis likely follows protocols similar to Z4201311028 (), involving dicyandiamide coupling. However, thiadiazole-containing analogs (e.g., compound 7A7 in ) require multistep syntheses with lower yields (~55%) .

Biological Activity

2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄ClN₃S
  • Molecular Weight : 257.77 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzonitrile have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
Compound 1MCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Compound 2U87 (glioblastoma)45.2 ± 13.0Cell cycle arrest
Compound 3A549 (lung cancer)30.5 ± 4.5Inhibition of PI3K/Akt pathway

These results suggest that the compound may exert its effects through apoptosis induction and modulation of key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

These findings indicate that the compound has a selective inhibitory effect against certain bacterial strains, which may be attributed to its ability to interfere with bacterial cell wall synthesis or function .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Interaction with Nucleoside Transporters : Enhanced activity against human concentrative nucleoside transporter 2 (hCNT2) has been noted, suggesting a role in nucleoside metabolism and potential implications in antiviral therapy .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the administration of a benzonitrile derivative demonstrated significant tumor growth suppression in vivo. Mice treated with the compound showed reduced tumor size compared to controls, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections .

Q & A

Q. What strategies mitigate toxicity risks during preclinical development?

  • Methodology :
  • In Silico Toxicity : Use ProTox-II to predict hepatotoxicity and mutagenicity.
  • In Vitro Assays : Test cytotoxicity in HepG2 cells (IC50_{50} > 100 µM acceptable) and monitor hydrogen fluoride release under physiological conditions .

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